molecular formula C18H21BN2O3 B13995516 N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13995516
M. Wt: 324.2 g/mol
InChI Key: IPSRSUBZSPCCND-UHFFFAOYSA-N
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Description

N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C18H21BN2O3. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science. It is characterized by the presence of a pyridine ring, a benzamide group, and a dioxaborolane moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. This reaction yields N-3-pyridinylbenzamide.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups replacing the dioxaborolane moiety .

Scientific Research Applications

N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-3-pyridinyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a pyridine ring, benzamide group, and dioxaborolane moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H21BN2O3

Molecular Weight

324.2 g/mol

IUPAC Name

N-pyridin-3-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(22)21-15-9-6-10-20-12-15/h5-12H,1-4H3,(H,21,22)

InChI Key

IPSRSUBZSPCCND-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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